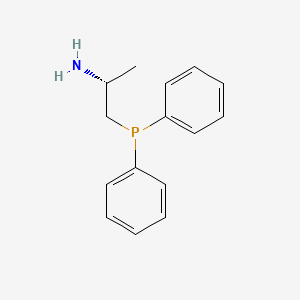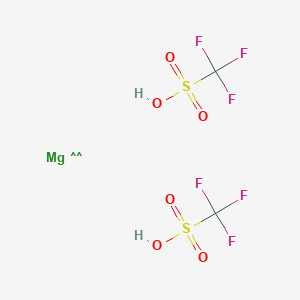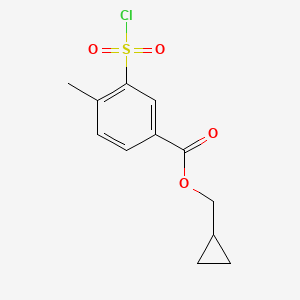
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a cyclopropylmethyl group attached to a benzoate moiety, which is further substituted with a chlorosulfonyl group at the 3-position and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate typically involves the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 4-methylbenzoic acid with an appropriate alcohol, such as methanol, in the presence of an acid catalyst.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopropylmethyl chloride reacts with the benzoate core in the presence of a Lewis acid catalyst like aluminum chloride.
Chlorosulfonylation: The final step involves the introduction of the chlorosulfonyl group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Reduction: Lithium aluminum hydride or other hydride donors can be used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
科学研究应用
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly as sulfonamide-based drugs.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The cyclopropylmethyl group may also influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Cyclopropylmethyl 3-(chlorosulfonyl)-benzoate: Lacks the methyl group at the 4-position.
Cyclopropylmethyl 4-methylbenzoate: Lacks the chlorosulfonyl group.
3-(Chlorosulfonyl)-4-methylbenzoic acid: Contains a carboxylic acid group instead of the ester moiety.
Uniqueness
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate is unique due to the combination of the cyclopropylmethyl group, chlorosulfonyl group, and methyl group on the benzoate core
属性
分子式 |
C12H13ClO4S |
|---|---|
分子量 |
288.75 g/mol |
IUPAC 名称 |
cyclopropylmethyl 3-chlorosulfonyl-4-methylbenzoate |
InChI |
InChI=1S/C12H13ClO4S/c1-8-2-5-10(6-11(8)18(13,15)16)12(14)17-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 |
InChI 键 |
YTRUWISYLRSYJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2CC2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


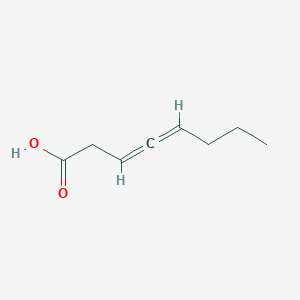
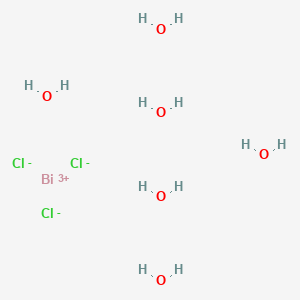
![[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B15199175.png)
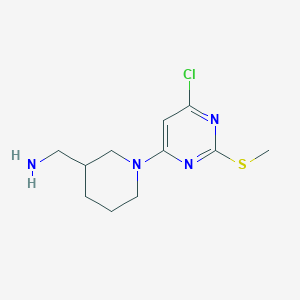
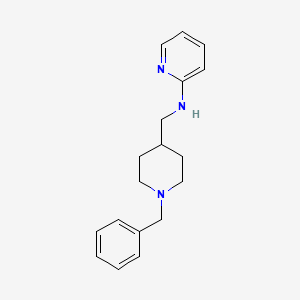
![(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium](/img/structure/B15199193.png)
![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
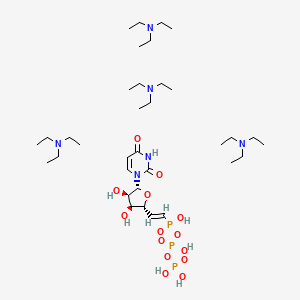
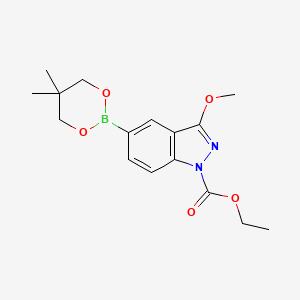
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B15199235.png)
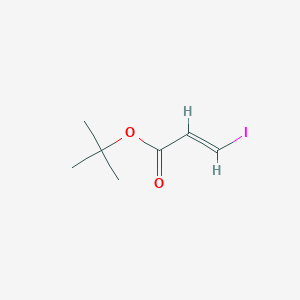
![1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15199242.png)
